A Senior Application Scientist's Technical Guide to Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3)
A Senior Application Scientist's Technical Guide to Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS No. 154026-92-3)
Abstract
This technical guide provides an in-depth exploration of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, a pivotal chiral intermediate in the pharmaceutical industry. The document elucidates its critical role, physicochemical characteristics, and detailed synthesis methodologies, with a focus on the asymmetric reduction of its diketone precursor. Furthermore, it details its subsequent stereoselective conversion into key precursors for the synthesis of blockbuster statin drugs, such as Rosuvastatin. This guide is intended for researchers, chemists, and professionals in drug development and manufacturing, offering both theoretical insights and practical, field-proven protocols to ensure process integrity and product quality.
Note on Stereochemistry: The CAS number 154026-92-3 specifically identifies the (5S)-enantiomer. While the user's topic request mentioned the (R)-enantiomer, the (S)-enantiomer is the industrially significant precursor for the synthesis of the syn-diol side chain of major statins.[1] This guide will therefore focus on the synthesis and application of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate .
Foundational Significance in Statin Synthesis
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, hereafter referred to as (S)-CHOH, is a cornerstone chiral building block in the synthesis of HMG-CoA reductase inhibitors, a class of drugs known as statins.[2] These drugs are vital for managing hypercholesterolemia and reducing the risk of cardiovascular diseases.[2] The precise stereochemistry at the C-5 position of (S)-CHOH is paramount, as it dictates the final stereoconfiguration of the 1,3-syn-diol moiety in the side chain of drugs like Rosuvastatin.[1] This specific arrangement is essential for the drug's ability to bind effectively to the active site of the HMG-CoA reductase enzyme.[3]
The primary industrial value of (S)-CHOH lies in its role as a direct precursor to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), another critical intermediate in the statin supply chain.[4] The strategic introduction of the chloro group and the tert-butyl ester facilitates subsequent chemical transformations and purification steps.
Physicochemical & Safety Profile
A comprehensive understanding of the compound's properties is crucial for handling, reaction optimization, and process safety.
Physical and Chemical Properties
Quantitative data for this intermediate is not extensively published in peer-reviewed journals, with many values being predicted or sourced from chemical supplier databases. The following table consolidates the available information.
| Property | Value | Source(s) |
| CAS Number | 154026-92-3 | [5] |
| Molecular Formula | C₁₀H₁₇ClO₄ | [5] |
| Molecular Weight | 236.69 g/mol | [5] |
| IUPAC Name | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | [5] |
| Appearance | Light brown oil | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Storage Temperature | -20°C Freezer, under inert atmosphere | [2] |
| Stability | Hygroscopic | [2] |
| Boiling Point | 331.1 ± 32.0 °C (Predicted) | N/A |
| Density | 1.162 ± 0.06 g/cm³ (Predicted) | N/A |
Safety & Handling
While a comprehensive, peer-reviewed safety profile is not available, general laboratory safety precautions for handling chlorinated organic compounds should be strictly followed. Based on data for similar chemical structures, the following should be considered:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The compound is noted to be hygroscopic and should be stored under an inert atmosphere.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Synthesis Pathway: Asymmetric Reduction
The most efficient and stereoselective route to (S)-CHOH is the asymmetric reduction of the prochiral diketone, tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). This transformation can be achieved through both enzymatic and chemical catalysis, with biocatalysis often being preferred for its high enantioselectivity and mild reaction conditions.
Causality Behind Method Selection
The reduction of the C5-keto group of CDOH must be highly selective to yield the desired (S)-enantiomer. A non-selective reduction would produce a racemic mixture, requiring costly and difficult chiral resolution.
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Expertise & Experience: Biocatalytic methods using alcohol dehydrogenases (ADHs) have proven superior in this regard. Enzymes from organisms like Lactobacillus kefir (LkADH) and Lactobacillus brevis (LbADH) exhibit remarkable regio- and enantioselectivity for this specific substrate.[3] Engineered mutants of these enzymes have been developed to further enhance activity and stability, making this a commercially viable process.[3]
-
Trustworthiness: The self-validating nature of an enzymatic process lies in its inherent specificity. A well-chosen enzyme will consistently produce the desired enantiomer with high enantiomeric excess (e.e.), often >99.5%.[3] This minimizes the formation of diastereomeric impurities in subsequent steps, simplifying purification and ensuring the quality of the final active pharmaceutical ingredient (API).
The overall synthesis workflow is visualized below.
Caption: Synthesis workflow from precursors to the key Rosuvastatin side-chain intermediate.
Experimental Protocols
The following protocols are synthesized from established literature and represent robust methodologies for the preparation and subsequent conversion of (S)-CHOH.
Protocol: Enzymatic Synthesis of (S)-CHOH
This protocol is based on a highly efficient whole-cell biocatalysis method using a mutant alcohol dehydrogenase from Lactobacillus kefir.[3]
Materials:
-
tert-Butyl 6-chloro-3,5-dioxohexanoate (CDOH)
-
Recombinant E. coli cells expressing a mutant LkADH
-
Glucose (for cofactor regeneration)
-
NADP+
-
Phosphate buffer (e.g., 0.1 M, pH 6.5)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Biocatalyst Preparation: Prepare a suspension of recombinant E. coli cells (e.g., 50 g/L wet cell weight) in the phosphate buffer.
-
Reaction Setup: In a temperature-controlled bioreactor at 30°C, add the cell suspension, glucose (e.g., 1.2 equivalents relative to substrate), and a catalytic amount of NADP+ (e.g., 0.1 mM).
-
Fed-Batch Substrate Addition: The substrate, CDOH, exhibits poor aqueous stability and can cause substrate inhibition. Therefore, a fed-batch strategy is critical for process efficiency. Prepare a stock solution of CDOH in a water-miscible solvent or feed it neat. Add the CDOH solution to the reactor at a controlled rate to maintain a low, steady concentration in the reaction medium. Monitor the reaction progress by HPLC.
-
Reaction Monitoring: Periodically take samples from the reactor and analyze by chiral HPLC to determine the conversion of CDOH and the enantiomeric excess (e.e.) of the product, (S)-CHOH. The reaction typically runs for 24-48 hours.
-
Workup and Extraction: Once the reaction reaches completion (>99% conversion), centrifuge the mixture to remove the cells. Saturate the resulting supernatant with NaCl and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-CHOH as an oil. The product is often used in the next step without further purification if HPLC analysis shows high purity (>95%) and e.e. (>99.5%).[3]
Protocol: Diastereoselective Reduction to (3R,5S)-CDHH
This protocol describes the subsequent reduction of the C3-keto group in (S)-CHOH to yield the desired syn-diol intermediate. This can be achieved chemically or enzymatically.[4][7]
Materials:
-
(S)-CHOH (from previous step)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Diethylmethoxyborane (Et₂BOMe)
-
Sodium borohydride (NaBH₄)
-
Acetic acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried, multi-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve the crude or purified (S)-CHOH in a mixture of anhydrous THF and methanol (e.g., 4:1 v/v).
-
Chelation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add diethylmethoxyborane (approx. 1.1 equivalents) via syringe. Stir the mixture at this temperature for 30 minutes. This step forms a chelate that directs the hydride delivery from the front face, ensuring the desired (3R) stereochemistry.
-
Reduction: Add sodium borohydride (approx. 1.1 equivalents) portion-wise, ensuring the internal temperature does not rise above -70°C. Stir the reaction mixture at -78°C for several hours until completion, as monitored by TLC or HPLC.
-
Quenching: Quench the reaction by the slow addition of acetic acid at -78°C. Allow the mixture to warm to room temperature.
-
Workup and Extraction: Remove the solvents under reduced pressure. Add ethyl acetate and water to the residue. Separate the layers. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude (3R,5S)-CDHH can be purified by silica gel column chromatography if necessary.
Application in Rosuvastatin Synthesis
The synthesized (3R,5S)-CDHH is a versatile intermediate. The tert-butyl ester protects the carboxylic acid, while the two hydroxyl groups and the terminal chloride are available for further modification. The typical next step involves protecting the diol, often as an acetonide, followed by displacement of the chloride to build the rest of the statin side chain, which is then coupled with the pyrimidine core of Rosuvastatin.
Caption: Conversion of (S)-CHOH to the final Rosuvastatin API.
Analytical Characterization & Quality Control
A robust analytical framework is essential to ensure the chemical purity and, critically, the stereochemical integrity of (S)-CHOH.
-
High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC: This is the most critical technique for this compound. It is used to determine the enantiomeric excess (e.e.) by separating the (S)- and (R)-enantiomers. A column with a chiral stationary phase (e.g., Chiralcel OD-H or similar) is required. The mobile phase is typically a mixture of hexane and isopropanol. A high-quality synthesis should yield an e.e. of >99.5%.
-
Reverse-Phase HPLC: Used to determine the chemical purity of the compound. A C18 column with a mobile phase gradient of water and acetonitrile (often with a modifier like 0.1% trifluoroacetic acid) is standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides structural confirmation. Key expected signals include the tert-butyl singlet (~1.5 ppm), multiplets for the methylene protons, a multiplet for the chiral center proton adjacent to the hydroxyl group (~4.3 ppm), and a multiplet for the chloromethyl protons (~3.6 ppm).
-
¹³C NMR: Confirms the carbon skeleton, with characteristic signals for the ester carbonyl, ketone carbonyl, tert-butyl quaternary carbon and methyls, and the carbons bearing the hydroxyl and chloro groups.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (236.69 g/mol ). Electrospray ionization (ESI) is a suitable method, which would show the [M+H]⁺ or [M+Na]⁺ adducts.
Conclusion
Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate is more than a mere intermediate; it is a product of sophisticated chemical design and process optimization. Its successful synthesis, characterized by high stereochemical control, is a critical enabler for the large-scale, cost-effective production of life-saving statin medications. The methodologies presented in this guide, particularly the emphasis on biocatalysis and stereoselective reductions, underscore the synergy between synthetic chemistry and biotechnology in modern pharmaceutical manufacturing. For professionals in this field, mastery of the synthesis and analysis of this key molecule is fundamental to ensuring the quality and efficacy of the final drug product.
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